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Compound of Interest

Compound Name: 4-Bromopyridine-2,3-diamine

Cat. No.: B578030 Get Quote

Disclaimer: Experimental spectroscopic data for 4-Bromopyridine-2,3-diamine is not readily

available in public scientific databases. The following technical guide provides a predicted

spectroscopic profile based on the analysis of its chemical structure and data from structurally

analogous compounds. This information is intended for research and scientific professionals as

a reference for experimental planning and data interpretation.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 4-Bromopyridine-2,3-diamine (C₅H₆BrN₃), the

mass spectrum is expected to show a distinct isotopic pattern due to the presence of bromine.

Table 1: Predicted Mass Spectrometry Data for 4-Bromopyridine-2,3-diamine
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Parameter Predicted Value Notes

Molecular Formula C₅H₆BrN₃

Molecular Weight 188.03 g/mol

Exact Mass 186.9745 Da

Calculated for the most

abundant isotopes (¹²C, ¹H,

⁷⁹Br, ¹⁴N)

[M]⁺ m/z 187
Corresponding to the molecule

with the ⁷⁹Br isotope.

[M+2]⁺ m/z 189
Corresponding to the molecule

with the ⁸¹Br isotope.[1][2][3]

Isotopic Ratio ~1:1

The relative intensity of the

[M]⁺ and [M+2]⁺ peaks will be

approximately equal, which is

a characteristic signature for

compounds containing one

bromine atom.[1][2][3]

Major Fragments [M-Br]⁺, [M-NH₂]⁺, [M-HCN]⁺

Expected fragmentation

patterns include the loss of the

bromine radical, an amino

group, or hydrogen cyanide.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation. The predicted IR spectrum of 4-Bromopyridine-2,3-diamine
would display characteristic bands for its amine and aromatic functionalities.

Table 2: Predicted Infrared (IR) Absorption Bands for 4-Bromopyridine-2,3-diamine
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Frequency Range
(cm⁻¹)

Vibration Type Functional Group Notes

3450 - 3300
N-H Asymmetric &

Symmetric Stretch
Primary Amine (-NH₂)

Two distinct bands are

expected for the

primary amine groups.

[4]

3100 - 3000 C-H Aromatic Stretch Pyridine Ring

1650 - 1580
N-H Scissoring

(Bending)
Primary Amine (-NH₂)

This band is

characteristic of

primary amines.[4]

1600 - 1450
C=C and C=N Ring

Stretching
Pyridine Ring

Multiple bands are

expected in this

region, characteristic

of the aromatic

pyridine ring.[5][6]

1335 - 1250 C-N Stretch Aromatic Amine

Strong absorption is

anticipated in this

region.[4]

~1100 C-Br Stretch Bromo-aromatic
A weak to medium

band is expected.

910 - 665 N-H Wagging Primary Amine (-NH₂)
A broad band may be

observed.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule. The following are predicted ¹H and ¹³C NMR chemical shifts for 4-
Bromopyridine-2,3-diamine, typically recorded in a solvent like DMSO-d₆.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two signals for the aromatic protons and a broad

signal for the amine protons.
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Table 3: Predicted ¹H NMR Data for 4-Bromopyridine-2,3-diamine (in DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Notes

~7.5 - 7.7 Doublet ~5-6 H-6

The proton

adjacent to the

nitrogen in the

pyridine ring,

expected to be

deshielded.

~6.5 - 6.7 Doublet ~5-6 H-5 Coupled to H-6.

~5.0 - 6.0 Broad Singlet - 2 x -NH₂

The chemical

shift of amine

protons is

variable and

depends on

solvent and

concentration.

This signal may

exchange with

D₂O.

Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five

carbon atoms of the pyridine ring.

Table 4: Predicted ¹³C NMR Data for 4-Bromopyridine-2,3-diamine (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Notes

~150 - 155 C-2

Carbon bearing an amino

group and adjacent to the ring

nitrogen.

~145 - 150 C-6
Carbon adjacent to the ring

nitrogen.

~135 - 140 C-3
Carbon bearing an amino

group.

~110 - 115 C-5 Aromatic CH.

~105 - 110 C-4

Carbon bearing the bromine

atom, expected to be shielded

relative to other C-Br carbons

due to the ortho and para

amino groups.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound such as 4-Bromopyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

4-Bromopyridine-2,3-diamine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d₆)

High-quality 5 mm NMR tubes

Vortex mixer or sonicator

NMR Spectrometer (e.g., 400 MHz or higher)
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Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7

mL of the deuterated solvent in a clean vial. Ensure complete dissolution, using a vortex

mixer or sonicator if necessary.

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

Internal Standard: Add a small amount of TMS as an internal standard (0 ppm).

Spectrometer Setup: Insert the NMR tube into the spectrometer.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve homogeneity.[7]

Data Acquisition:

For ¹H NMR, acquire the spectrum using standard parameters.

For ¹³C NMR, use appropriate parameters, which may require a larger number of scans.

Data Processing: Apply Fourier transformation to the acquired data. Phase correct the

spectrum and calibrate the chemical shift scale using the TMS peak at 0 ppm. Integrate the

peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling

constants.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain a high-quality FT-IR spectrum.

Materials and Equipment:

4-Bromopyridine-2,3-diamine sample

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula
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Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply Pressure: Use the pressure arm to apply consistent pressure to the sample, ensuring

good contact with the crystal.

Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the

sample spectrum to the background spectrum to generate the final absorbance or

transmittance spectrum.

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft,

lint-free wipe.[8]

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum and confirm the molecular weight and isotopic

distribution.

Materials and Equipment:

4-Bromopyridine-2,3-diamine sample

Mass Spectrometer (e.g., with Electron Ionization - EI source)

Solvent for sample dissolution (if required for the introduction method)

Sample vials

Procedure (using EI):
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Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid

sample, this can be done using a direct insertion probe.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam,

causing ionization and fragmentation of the molecules.[9]

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates

them based on their mass-to-charge (m/z) ratio.[9][10]

Detection: A detector records the abundance of ions at each m/z value.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Analyze the molecular ion peak and the M+2 peak to confirm the presence of bromine and

determine the molecular weight. Interpret the fragmentation pattern to gain further structural

information.[9]

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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